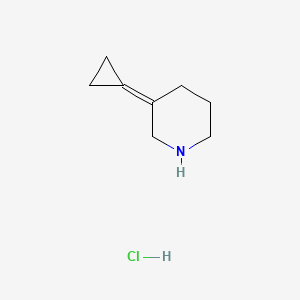

3-Cyclopropylidenepiperidine hydrochloride

Description

Properties

IUPAC Name |

3-cyclopropylidenepiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-8(6-9-5-1)7-3-4-7;/h9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTFTOPEYAMFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C2CC2)CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropylidenepiperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from the piperidine scaffold, which is known for its diverse biological activities. The cyclopropylidene moiety introduces unique steric and electronic properties that can influence the compound's interaction with biological targets.

Research indicates that derivatives of piperidine, including this compound, exhibit a wide range of biological activities through various mechanisms:

- Enzyme Inhibition : Piperidine derivatives have shown significant inhibitory effects on various enzymes, including kinases and proteases. For instance, compounds similar to this compound have been reported to inhibit HIV-1 protease with IC50 values as low as 3.61 nM, demonstrating potent antiviral activity .

- Neurotransmitter Uptake : These compounds may inhibit neurotransmitter uptake, which is promising for treating central nervous system disorders. The inhibition of neurotransmitter transporters can lead to enhanced synaptic transmission and potential therapeutic effects in conditions like depression and anxiety .

- Ion Channel Modulation : The interaction with voltage-gated ion channels has been highlighted as a significant mechanism. Piperidine derivatives can stabilize membranes and modulate ion flow, which is crucial in cardiac and neurological functions .

Pharmacological Profiles

The pharmacological profiles of this compound are summarized in the following table, showcasing its predicted activities based on computational models:

| Activity | Predicted Efficacy | Mechanism |

|---|---|---|

| Antiviral | High | Inhibition of viral proteases |

| Neuroprotective | Moderate | Neurotransmitter uptake inhibition |

| Antimicrobial | Moderate | Inhibition of bacterial enzyme activity |

| Anti-inflammatory | High | Modulation of inflammatory pathways |

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into their therapeutic potential:

- Antiviral Activity Study : A study demonstrated that compounds with a piperidine scaffold exhibited significant antiviral activity against HIV-1. The most effective derivative showed an IC50 value of 3.61 nM against both wild-type and resistant strains .

- Neuropharmacology Research : Research focusing on the central nervous system indicated that piperidine derivatives could potentially treat neurodegenerative diseases by enhancing neurotransmitter availability through uptake inhibition .

- Antimicrobial Effects : A study indicated that certain piperidine derivatives possess antimicrobial properties by interfering with bacterial enzyme functions, suggesting their utility in developing new antibiotics .

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Its small size balances lipophilicity and solubility . Methyl (3-Methylpiperidine HCl): The methyl group increases hydrophobicity slightly but retains moderate water solubility, making it suitable for formulations requiring rapid dissolution . However, it may reduce solubility in aqueous media . 2-Methylphenoxy (3-(2-Methylphenoxy)piperidine HCl): The bulky phenoxy group likely decreases solubility but improves lipid membrane penetration, useful in central nervous system-targeted drugs .

Key Findings and Implications

Substituent-Driven Properties: The cyclopropylidene group offers a unique balance of reactivity and stability, distinguishing it from bulkier (e.g., cycloheptylmethyl) or aromatic (e.g., anilino) analogs.

Research Gaps : Direct data on 3-cyclopropylidenepiperidine HCl’s pharmacokinetics and toxicity are needed to validate inferences from structural analogs.

Preparation Methods

Chiral Pool and Amino Acid-Derived Routes

Several industrially relevant methods use amino acid derivatives as starting materials to build the piperidine ring with desired substitution:

- D-Glutamic acid and D-mandelic acid have been used as chiral starting materials to synthesize 3-substituted piperidine hydrochlorides, which can be adapted for cyclopropylidene substitution through multi-step reactions involving protection, reduction, activation, and cyclization steps.

- These methods typically involve:

- Esterification and amido protection.

- Reduction of ester groups.

- Hydroxyl activation followed by cyclization to form the piperidine ring.

- Removal of protecting groups.

- Introduction of the cyclopropylidene moiety via cyclopropanation or elimination reactions.

- Final salification with hydrochloric acid to yield the hydrochloride salt.

Patent-Described Industrial Methods

Patents describe detailed multi-step synthetic routes for related 3-amino piperidine hydrochlorides, which can be adapted for 3-cyclopropylidenepiperidine hydrochloride synthesis:

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Esterification and protection of amino acid derivatives | Methanol, thionyl chloride, Boc anhydride, triethylamine | High yield, purity ~95% |

| 2 | Reduction of ester groups to alcohols | Lithium aluminum hydride or similar | Controlled temperature to avoid side reactions |

| 3 | Hydroxyl activation | Use of thionyl chloride or other activating agents | Enables cyclization |

| 4 | Cyclization to piperidine ring | Intramolecular nucleophilic substitution | Yields piperidine core |

| 5 | Deprotection and further functionalization | Acidic or hydrogenolysis conditions | Prepares for cyclopropylidene introduction |

| 6 | Cyclopropylidene introduction | Cyclopropanation reagents (e.g., diazo compounds, Simmons-Smith) | Requires stereochemical control |

| 7 | Formation of hydrochloride salt | Treatment with HCl in methanol or ethereal solvents | Stabilizes compound for isolation |

This route is noted for its industrial viability due to cost-effectiveness and relatively short synthetic sequences.

Data Table Summarizing Key Preparation Routes and Conditions

Research Findings and Analysis

- The use of amino acid derivatives such as D-glutamic acid provides a chiral pool approach, ensuring stereochemical integrity in the piperidine ring formation, which is critical for biological activity in pharmaceutical applications.

- Cyclopropylidene introduction typically requires careful control of reaction conditions to avoid ring strain-induced decomposition; reagents like diazo compounds or Simmons-Smith reagents are preferred for their mildness and selectivity.

- Industrial methods emphasize cost-effectiveness and scalability, favoring routes with fewer steps and high yields, such as those involving Boc or Cbz protection strategies and selective deprotection sequences.

- Enantioselective resolution using chiral acids (e.g., D-mandelic acid) allows for the preparation of optically pure intermediates, which can be crucial for the synthesis of enantiomerically pure this compound.

- The final conversion to hydrochloride salt is commonly performed by treatment with hydrogen chloride in methanol or ethereal solvents, facilitating product isolation and enhancing stability.

The preparation of this compound is achieved through sophisticated synthetic routes that combine chiral pool starting materials, multi-step functional group transformations, and selective cyclopropanation reactions. Industrially viable methods leverage amino acid derivatives such as D-glutamic acid or D-mandelic acid for stereochemical control and cost efficiency. The key to successful synthesis lies in the precise orchestration of protection, activation, cyclization, and cyclopropylidene introduction steps, followed by stabilization as the hydrochloride salt.

This compound's preparation methods are well-documented in patents and research literature, providing a robust foundation for pharmaceutical development and further chemical innovation.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-cyclopropylidenepiperidine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of precursor molecules under controlled conditions. For example:

- Starting materials : Cyclopropyl ketones and piperidine derivatives are common precursors.

- Reaction optimization : Temperature (e.g., 40–60°C), solvent selection (ethanol or DMF), and catalysts (e.g., HCl for protonation) are critical. Elevated temperatures may accelerate cyclization but risk side reactions like oxidation .

- Purification : Recrystallization or column chromatography is used to isolate the hydrochloride salt, with purity verified via HPLC or NMR .

How should researchers characterize the structural and physicochemical properties of this compound?

- Structural analysis : Use NMR (¹H/¹³C) to confirm the cyclopropyl and piperidine moieties. For example, the cyclopropyl group shows distinct proton resonances at δ 0.5–1.5 ppm .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 255.78) .

- Solubility : Test in polar solvents (water, ethanol) and non-polar solvents (DCM) to guide formulation studies .

What stability considerations are critical for long-term storage of this compound?

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis or decomposition .

- Light sensitivity : Protect from UV exposure, as cyclopropane rings may undergo photochemical ring-opening .

- Hygroscopicity : The hydrochloride salt is hygroscopic; use desiccants during storage .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data across different in vitro assays?

- Assay validation : Compare results across multiple models (e.g., receptor-binding vs. enzymatic assays) to distinguish target-specific effects from off-target interactions .

- Dose-response curves : Analyze EC50/IC50 values to identify non-linear relationships caused by solubility limits or aggregation .

- Control experiments : Include positive controls (e.g., known receptor antagonists) and vehicle controls to validate assay conditions .

What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug design : Modify the hydrochloride salt to improve bioavailability (e.g., esterification of the piperidine nitrogen) .

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., cyclopropane ring oxidation) .

- Formulation : Nanoemulsions or liposomal encapsulation can enhance solubility and reduce clearance rates .

How do structural modifications (e.g., substituents on the piperidine ring) affect pharmacological activity?

-

Structure-activity relationship (SAR) :

What analytical methods are recommended for detecting and quantifying degradation products?

- HPLC-MS/MS : Use reverse-phase columns (C18) with gradient elution to separate degradation products (e.g., hydrolyzed cyclopropane derivatives) .

- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to simulate stability challenges .

Data Contradiction Analysis

Why might biological activity data conflict between in vitro and in vivo models?

- Bioavailability : In vitro assays may not account for poor absorption or rapid metabolism in vivo .

- Species differences : Receptor orthologs (e.g., human vs. rodent) may exhibit varying binding affinities .

- Compounding factors : In vivo studies may involve drug-drug interactions or immune responses not modeled in vitro .

Methodological Best Practices

How should researchers design dose-ranging studies for this compound?

- Pilot studies : Use a logarithmic dose range (e.g., 0.1–100 µM) to identify thresholds for efficacy and toxicity .

- Statistical power : Include ≥6 replicates per group to account for biological variability .

What in silico tools are available for predicting the compound’s ADMET properties?

- Software : SwissADME, pkCSM, or ADMETlab for predicting permeability, metabolic pathways, and toxicity .

- Docking simulations : Use AutoDock Vina to model interactions with target receptors (e.g., sigma-1 or NMDA receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.